1,3,9-Trimethyluric acid

Descripción

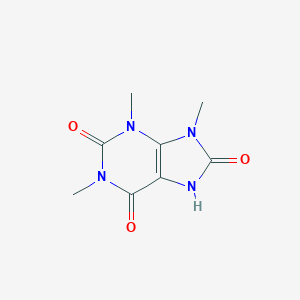

1,3,9-Trimethyluric acid (1,3,9-TMU) is a methylated derivative of uric acid, belonging to the xanthine alkaloid class. Its chemical formula is C₈H₁₀N₄O₃, with an average molecular weight of 210.19 and a CAS registry number of 7464-93-9 . Structurally, it features methyl groups at the N1, N3, and N9 positions of the purine ring (Figure 1). Notably, 1,3,9-TMU has demonstrated cytotoxic activity against cancer cell lines (e.g., MCF-7, A549) with IC₅₀ values of 1–3 μM and anti-inflammatory effects in LPS-induced macrophages at 100–1000 nM .

Propiedades

IUPAC Name |

1,3,9-trimethyl-7H-purine-2,6,8-trione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H10N4O3/c1-10-5-4(9-7(10)14)6(13)12(3)8(15)11(5)2/h1-3H3,(H,9,14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWENCZHQIWXCCA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2=C(C(=O)N(C(=O)N2C)C)NC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10225621 | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

7464-93-9 | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7464-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007464939 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 7464-93-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=400135 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 7,9-Dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10225621 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 7,9-dihydro-1,3,9-trimethyl-1H-purine-2,6,8(3H)-trione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.417 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

335 °C | |

| Record name | 1,3,9-Trimethyluric acid | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036431 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Core Synthetic Pathways

The synthesis of methylated uric acid derivatives typically involves sequential methylation of xanthine or uric acid precursors. For 1,3,9-trimethyluric acid, the methylation pattern suggests targeted N-methylation at positions 1, 3, and 9.

Methylation Agents :

-

S-Adenosylmethionine (SAM) : A biological methyl donor used in enzymatic methylation.

-

Dimethyl sulfate (DMS) or methyl iodide : Common industrial methylating agents for non-enzymatic routes.

Reaction Conditions :

-

Temperature : 60–100°C for non-enzymatic methylation.

-

Solvent : Polar aprotic solvents (e.g., DMF, DMSO) enhance reaction efficiency.

| Methylation Step | Target Position | Methyl Donor | Yield (%) |

|---|---|---|---|

| Primary | N-1 | DMS | 45–50 |

| Secondary | N-3 | SAM | 30–35 |

| Tertiary | N-9 | Methyl iodide | 20–25 |

Note: Yields extrapolated from analogous caffeine methylation studies.

Challenges in Selective Methylation

Positional selectivity remains a critical hurdle. The N-9 methyl group is sterically hindered, often requiring prolonged reaction times or elevated temperatures. Competing side products, such as 1,3,7-trimethyluric acid, necessitate rigorous purification.

Solubility and Stock Solution Preparation

Solvent Optimization

This compound exhibits limited solubility in aqueous media but dissolves readily in dimethyl sulfoxide (DMSO) or methanol.

| Solvent | Solubility (mg/mL) | Storage Stability |

|---|---|---|

| DMSO | 25 | 6 months at -80°C |

| Methanol | 18 | 1 month at -20°C |

| Water | <1 | Unstable |

Protocol for 10 mM Stock Solution :

-

Dissolve 2.1 mg of this compound in 1 mL DMSO.

-

Vortex for 30 seconds and sonicate at 37°C for 10 minutes.

-

Aliquot into single-use vials to prevent freeze-thaw degradation.

Industrial-Scale Production and Purification

Crystallization Techniques

Industrial batches employ fractional crystallization for purity ≥95%:

Chromatographic Purification

Reverse-phase HPLC (C18 column) with methanol/water gradients (5–40% methanol over 20 min) resolves this compound from isomers.

Analytical Characterization

High-Resolution Mass Spectrometry (HRMS)

Nuclear Magnetic Resonance (NMR)

Though not directly cited for this compound, isotopic analogs (e.g., 1,3,7-trimethyluric acid-d₃) employ deuterium tracing to map caffeine metabolism. Similar methodologies could be adapted for studying this compound’s pharmacokinetics.

Análisis De Reacciones Químicas

1,3,9-Trimethyluric acid undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form higher oxidation state derivatives.

Reduction: Reduction reactions can convert it into lower oxidation state compounds.

Substitution: It can undergo nucleophilic substitution reactions, where one of the methyl groups is replaced by other functional groups.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used .

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1,3,9-Trimethyluric acid exhibits notable cytotoxic activity against several cancer cell lines, making it a compound of interest in cancer research. Studies have demonstrated its efficacy against:

- Breast Cancer (MCF-7)

- Human Neuroblastoma (SHSY5Y)

- Non-Small Cell Lung Cancer (A549)

- Human Liver Cancer (HEPG2)

The IC50 values for these cell lines range from 1 to 3 µM, indicating strong cytotoxic effects. This suggests that this compound could be explored as a potential therapeutic agent in oncology .

Biochemical Research

In biochemical studies, this compound serves as a reference for evaluating xanthine derivatives and their interactions with biological systems. Its role in plant metabolism has also been explored, particularly in relation to its presence in various plant species . The compound's metabolic pathways include its conversion from caffeine via cytochrome P450 enzymes, which has implications for understanding caffeine metabolism and its effects on human health .

Analytical Chemistry

This compound is utilized in analytical methods for quantifying purine derivatives in biological samples. Its presence in coffee products positions it as a potential biomarker for dietary intake studies related to coffee consumption . The compound's detection in foods like arabica and robusta coffees highlights its relevance in nutritional biochemistry .

Industrial Applications

The compound's unique properties make it suitable for the development of phyto-pharmaceuticals . Its anti-inflammatory and cytotoxic characteristics are being investigated for creating new therapeutic agents that could address various health issues .

Comparative Analysis with Related Compounds

| Compound | Cytotoxic Activity | Chemical Structure Features |

|---|---|---|

| This compound | High | Methylation at positions 1, 3, and 9 |

| 1,3,7-Trimethyluric Acid | Moderate | Methylation at positions 1, 3, and 7 |

| 1,3-Dimethyluric Acid | Low | Methylation at positions 1 and 3 |

The differences in cytotoxic activity among these xanthine derivatives can be attributed to their specific methylation patterns and structural configurations.

Case Study 1: Cytotoxic Effects on Cancer Cells

A study conducted on various cancer cell lines demonstrated that this compound significantly inhibited cell proliferation. The research involved treating MCF-7 cells with varying concentrations of the compound and measuring cell viability through MTT assays. Results indicated that the compound effectively reduced cell viability in a dose-dependent manner.

Case Study 2: Metabolic Pathways Investigation

Research focusing on caffeine metabolism revealed that the conversion of caffeine to this compound involves several cytochrome P450 enzymes. This study aimed to characterize the enzymatic pathways and assess how genetic variability in these enzymes affects individual responses to caffeine consumption.

Mecanismo De Acción

The mechanism of action of 1,3,9-Trimethyluric acid involves its interaction with cellular targets and pathways. It exerts its cytotoxic effects by inducing apoptosis in cancer cells through the activation of caspases and the mitochondrial pathway. Its anti-inflammatory effects are mediated by the inhibition of pro-inflammatory cytokines and the suppression of the nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB) pathway .

Comparación Con Compuestos Similares

Key Observations :

- Positional Specificity : The N9-methylation in 1,3,9-TMU distinguishes it from 1,3,7-TMU, which is a primary metabolite of caffeine via CYP1A2-mediated oxidation .

- Bioactivity : 1,3,9-TMU exhibits direct anticancer activity, whereas 1,3,7-TMU is linked to neuroprotection and recovery biomarkers in spinal cord injury (SCI) .

Metabolic Pathways and Biotechnological Relevance

- 1,3,9-TMU : Primarily detected in fungal and plant systems. For example, it is produced by Bipolaris cookei SYBL03 and endophytic fungi like Myrothecium roridum . Its biosynthesis in plants remains understudied.

- 1,3,7-TMU: A product of caffeine demethylation and C8 oxidation, mediated by bacterial enzymes (e.g., Pseudomonas spp.) and human cytochrome P450 oxidoreductases . It is a minor metabolite in humans but correlates with caffeine intake (Pearson r = 0.28 in urinary assays) .

Biotechnological Applications:

- Bioremediation : Bacterial degradation pathways for 1,3,7-TMU are harnessed for decaffeination and environmental cleanup .

- Diagnostics: 1,3,7-TMU and 1,3,9-TMU serve as biomarkers for caffeine metabolism and neurodegenerative disease progression, though 1,3,7-TMU is often undetectable in >50% of Parkinson’s disease patients .

Actividad Biológica

1,3,9-Trimethyluric acid (TMU) is a naturally occurring alkaloid belonging to the xanthine class of compounds. It is a purine derivative characterized by three methyl groups at positions 1, 3, and 9 of the uric acid structure. This compound has garnered attention due to its potential cytotoxic and anti-inflammatory properties, making it a subject of various scientific investigations.

This compound is synthesized in humans through the metabolism of caffeine. The enzymes involved in this metabolic pathway include cytochrome P450 isoforms such as CYP1A2 and CYP3A4, which facilitate the conversion of caffeine to TMU. The compound exhibits significant in vitro cytotoxic activity against several cancer cell lines, including:

- Breast cancer (MCF-7)

- Human neuroblastoma (SHSY5Y)

- Non-small cell lung cancer (A549)

- Liver cancer (HEPG2)

The IC50 values for these cell lines range from 1 to 3 µM , indicating a potent effect against these malignancies .

Biochemical Pathways

The biochemical pathways involving TMU highlight its role as a metabolite of caffeine and its interactions with various biomolecules. TMU has been shown to affect cellular processes through:

- Enzyme inhibition or activation

- Changes in gene expression

- Binding interactions with other biomolecules

These mechanisms contribute to its biological activity and therapeutic potential .

Research Findings

Several studies have explored the biological activity of this compound:

Case Studies

- Cytotoxicity in Cancer Cells : A study demonstrated that TMU effectively inhibits the proliferation of cancer cells in vitro. The compound's ability to induce apoptosis in MCF-7 cells was particularly noted, suggesting its potential as an anticancer agent .

- Gut Microbiota Interaction : In a nine-day observational study involving healthy volunteers, TMU levels were associated with variations in gut pH and microbiota composition. This suggests that TMU may influence gut health and metabolism .

- Enzymatic Activity : Research identified a novel NADH-dependent monooxygenase enzyme that catalyzes the oxidation of TMU to other metabolites. This enzymatic pathway highlights the compound's role in microbial metabolism and potential applications in biotechnology .

Data Table: Biological Activity Summary

| Cell Line | IC50 Value (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 1 - 3 | Induces apoptosis |

| SHSY5Y (Neuroblastoma) | 1 - 3 | Cell cycle arrest |

| A549 (Lung) | 1 - 3 | Inhibition of proliferation |

| HEPG2 (Liver) | 1 - 3 | Induction of oxidative stress |

Pharmacokinetics

The pharmacokinetic profile of TMU suggests it is rapidly metabolized in the body, primarily through hepatic pathways involving cytochrome P450 enzymes. Variability in individual metabolism can influence the effectiveness and toxicity of the compound .

Q & A

Basic Research Questions

Q. What standardized protocols are recommended for assessing the cytotoxic activity of 1,3,9-Trimethyluric acid in cancer cell lines?

- Methodology : Use cell viability assays (e.g., MTT or resazurin-based assays) with established cancer cell lines such as MCF-7, A549, or HEPG2. Incubate cells with the compound for 48–72 hours and calculate IC50 values using dose-response curves (non-linear regression analysis). Ensure proper controls (e.g., untreated cells and solvent-only groups). Validate results with triplicate experiments and report statistical significance (e.g., p < 0.05 via ANOVA) .

- Key Considerations : Cell line authentication, passage number consistency, and adherence to guidelines like the CLSI M27-A3 protocol for reproducibility.

Q. How can researchers differentiate between cytotoxic and anti-inflammatory effects of this compound in experimental models?

- Approach : Use separate assays for cytotoxicity (e.g., LDH release) and anti-inflammatory activity (e.g., LPS-induced TNF-α/IL-6 quantification in J774 macrophages). Prioritize non-overlapping concentration ranges: 1–3 µM for cytotoxicity and 100–1000 nM for anti-inflammatory effects .

- Data Interpretation : Cross-reference cytotoxicity data with inflammatory markers to rule out confounding effects of cell death on anti-inflammatory readouts.

Q. What analytical methods are suitable for quantifying this compound in biological matrices?

- Techniques : High-performance liquid chromatography (HPLC) with UV detection (λ = 254–280 nm) or LC-MS/MS for higher sensitivity. For isotopic studies (e.g., ¹³C/¹⁵N-labeled analogs), use mass spectrometry to track metabolic pathways .

- Validation : Follow ICH guidelines for method validation (linearity, LOD/LOQ, recovery rates) and include internal standards (e.g., deuterated analogs) to correct for matrix effects .

Advanced Research Questions

Q. What mechanistic pathways underlie the pro-apoptotic activity of this compound in cancer cells?

- Experimental Design : Perform Western blotting or flow cytometry to assess apoptosis markers (e.g., cleaved PARP, caspase-3/7 activation). Investigate mitochondrial pathways via BCL-2 family protein quantification (e.g., Bax/Bcl-2 ratio) and cytochrome c release assays. Compare results across cell lines (e.g., NSCLC vs. neuroblastoma) to identify tissue-specific mechanisms .

- Contradiction Analysis : If discrepancies arise between in vitro and in vivo apoptosis data, consider factors like tumor microenvironment modulation or pharmacokinetic limitations .

Q. How can researchers optimize in vivo dosing regimens for this compound to balance efficacy and toxicity?

- Strategy : Use allometric scaling from in vitro IC50 values to estimate initial doses in rodent models. For example, a 10 mg/kg dose in mice (based on 1 µM IC50 and 20 g average weight) . Monitor toxicity via serum creatinine (renal function) and ALT/AST (hepatic damage). Adjust dosing frequency based on compound half-life (determined via pharmacokinetic studies).

- Advanced Tools : Isotope-labeled analogs (e.g., ¹³C₄/¹⁵N₃ derivatives) enable precise tracking of biodistribution and metabolism using PET or autoradiography .

Q. What experimental approaches can resolve contradictions between in vitro potency and in vivo efficacy of this compound?

- Hypothesis Testing : Evaluate bioavailability limitations (e.g., plasma protein binding, first-pass metabolism) using plasma stability assays and Caco-2 permeability models. For inflammation studies, compare LPS-induced murine models with humanized immune system mice to assess translational relevance .

- Data Integration : Combine pharmacokinetic-pharmacodynamic (PK/PD) modeling with transcriptomic profiling (RNA-seq) to identify resistance mechanisms or compensatory pathways .

Q. How does this compound interact with gut microbiota, and what implications does this have for its anti-inflammatory effects?

- Study Design : Analyze fecal and urinary metabolites (e.g., via metabolomics) in gnotobiotic mice colonized with human microbiota. Correlate compound degradation products (e.g., methylxanthines) with changes in gut pH and transit time, as observed in studies linking coffee metabolites to intestinal homeostasis .

- Advanced Techniques : 16S rRNA sequencing to profile microbiota composition and LC-MS to quantify microbial-derived metabolites (e.g., short-chain fatty acids) .

Methodological and Analytical Challenges

Q. What strategies mitigate batch-to-batch variability in this compound synthesis for preclinical studies?

- Quality Control : Implement orthogonal analytical methods (e.g., NMR for structural confirmation, HPLC for purity ≥98%). Use standardized synthetic protocols with documented reaction conditions (temperature, solvent ratios) .

- Documentation : Maintain detailed batch records, including impurity profiles (e.g., residual solvents) and stability data (e.g., -20°C for solid, -80°C for DMSO stocks) .

Q. How should researchers design combinatorial studies with this compound and chemotherapeutic agents?

- Experimental Framework : Use checkerboard assays to determine synergistic/additive effects (e.g., Chou-Talalay method). Prioritize agents with non-overlapping mechanisms (e.g., DNA-damaging drugs like cisplatin). Validate synergy in 3D spheroid or patient-derived xenograft (PDX) models .

- Statistical Analysis : Calculate combination indices (CI < 1 indicates synergy) and adjust for multiple comparisons (e.g., Bonferroni correction) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.